molecular formula C13H12N2O3 B6420108 2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile CAS No. 5556-89-8

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile

Cat. No. B6420108
CAS RN: 5556-89-8
M. Wt: 244.25 g/mol
InChI Key: FKXBJORZHOGQRN-UHFFFAOYSA-N
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Description

“2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile” is a compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of compounds containing the TMP group has been incorporated in a wide range of therapeutically interesting drugs . For example, colchicine, an anti-gout agent that inhibits tubulin polymerization, and podophyllotoxin, applied for the treatment of external genital warts, both contain the TMP group .


Molecular Structure Analysis

The TMP group is a six-membered electron-rich ring . It is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Scientific Research Applications

TMPN has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic molecules. It has also been used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. It has been used in the study of enzyme-catalyzed reactions and in the study of the mechanism of action of drugs. It has also been used in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

TMPN has been used to study the mechanism of action of drugs. It has been used to study the binding of drugs to their target proteins and to study the effects of drug-protein interactions on the structure and function of proteins. TMPN has also been used to study the effects of drug-receptor interactions on the function of receptors. In addition, TMPN has been used to study the effects of drug-enzyme interactions on the activity of enzymes.
Biochemical and Physiological Effects
TMPN has been used to study the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the metabolism of cells, the synthesis of proteins, and the functioning of enzymes. It has also been used to study the effects of drugs on the immune system, the cardiovascular system, and the nervous system.

Advantages and Limitations for Lab Experiments

TMPN has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. In addition, it can be used in a variety of laboratory experiments, including those involving organic synthesis, biochemistry, and pharmacology.
However, there are some limitations to the use of TMPN in laboratory experiments. It is not very soluble in water and therefore is not suitable for use in aqueous solutions. It is also toxic and should be handled with caution. In addition, it is not very stable and can easily degrade in the presence of light or heat.

Future Directions

TMPN has potential for use in a variety of future research applications. It could be used to study the effects of drugs on the immune system, the cardiovascular system, and the nervous system. It could also be used to study the effects of drugs on the metabolism of cells, the synthesis of proteins, and the functioning of enzymes. In addition, it could be used to study the binding of drugs to their target proteins and to study the effects of drug-protein interactions on the structure and function of proteins.
In conclusion, TMPN is a versatile compound that has been used in a variety of scientific research applications. It is a useful reagent for synthesizing a variety of organic molecules and has been used in a variety of laboratory experiments. It has been used to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the effects of drugs on the metabolism of cells, the synthesis of proteins, and the functioning of enzymes. Its advantages include its relatively low cost and its stability. Its limitations include its low solubility in water, its toxicity, and its instability in the presence of light or heat. Its potential future directions include its use in the study of the effects of drugs on the immune system, the cardiovascular system, and the nervous system.

Synthesis Methods

TMPN can be synthesized using a variety of methods. The most common method is the reaction of 2,4,5-trimethoxyphenylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces a nitrile intermediate which is then hydrolyzed to yield TMPN. Another method involves the reaction of 2,4,5-trimethoxyphenylacetonitrile with ethyl bromoacetate in the presence of a base such as sodium hydroxide. This reaction produces an intermediate which is then hydrolyzed to yield TMPN.

properties

IUPAC Name

2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-16-11-6-13(18-3)12(17-2)5-10(11)4-9(7-14)8-15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXBJORZHOGQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C#N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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